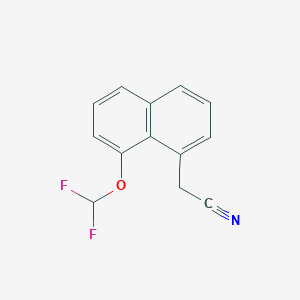
1-(Difluoromethoxy)naphthalene-8-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-8-acetonitrile is a chemical compound with the molecular formula C13H9F2NO and a molecular weight of 233.21 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)naphthalene-8-acetonitrile typically involves the reaction of naphthalene derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether and a suitable base to introduce the difluoromethoxy group onto the naphthalene ring. The acetonitrile group is then introduced through a subsequent reaction, often involving cyanation reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(Difluoromethoxy)naphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-8-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. This property is particularly useful in drug design, where the compound can interact with intracellular targets. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)naphthalene-8-acetonitrile can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-8-acetonitrile: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different chemical and biological properties.
1-(Trifluoromethoxy)naphthalene-8-acetonitrile: The presence of an additional fluorine atom in the trifluoromethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(Chloromethoxy)naphthalene-8-acetonitrile: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s chemical behavior.
Propiedades
Fórmula molecular |
C13H9F2NO |
|---|---|
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
2-[8-(difluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-11-6-2-5-9-3-1-4-10(7-8-16)12(9)11/h1-6,13H,7H2 |
Clave InChI |
RWKFXYXVDOIUPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)

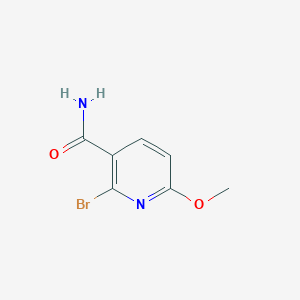
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-](/img/structure/B11878803.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)

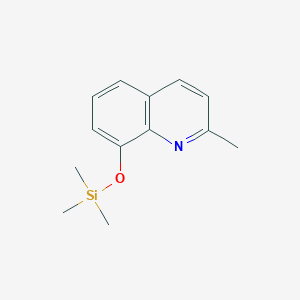
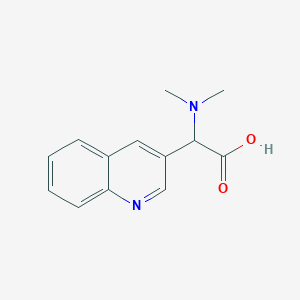
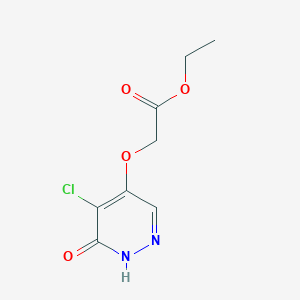
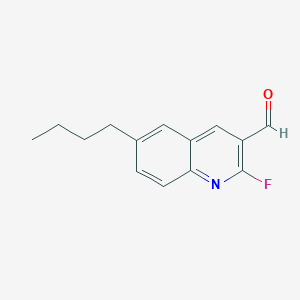
![1-(4-Aminocyclohexyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878860.png)
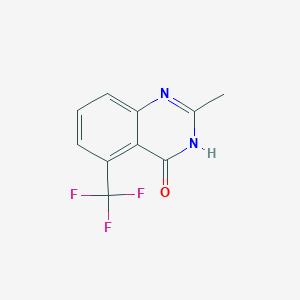
![7-Acetyl-5-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B11878868.png)
